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  • Product: N-Hydroxy-N-methyl-2-phenylacetamide
  • CAS: 72229-75-5

Core Science & Biosynthesis

Foundational

Biological activity and toxicity profile of N-Hydroxy-N-methyl-2-phenylacetamide

The following is an in-depth technical guide and toxicological assessment for N-Hydroxy-N-methyl-2-phenylacetamide . Technical Whitepaper & Risk Assessment H NO Molecular Weight: 165.19 g/mol Executive Summary N-Hydroxy-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and toxicological assessment for N-Hydroxy-N-methyl-2-phenylacetamide .

Technical Whitepaper & Risk Assessment

H

NO

Molecular Weight: 165.19 g/mol

Executive Summary

N-Hydroxy-N-methyl-2-phenylacetamide (N-OH-N-Me-PA) represents a distinct class of N-alkyl-N-acylhydroxylamines. Unlike primary hydroxamic acids (-CONHOH) widely utilized as zinc-binding groups in histone deacetylase (HDAC) inhibitors, the N-methyl substitution in this compound alters its physicochemical profile, enhancing lipophilicity and preventing the Lossen rearrangement.

This guide details the compound's predicted biological activity, focusing on metalloenzyme inhibition and redox pharmacology, while establishing a rigorous toxicity profile centered on genotoxic potential and metabolic activation.

Physicochemical & Structural Analysis

Chemical Identity
  • IUPAC Name: N-Hydroxy-N-methyl-2-phenylacetamide

  • Core Moiety: N-Methylhydroxamic acid attached to a benzyl group.

  • Key Functional Group: The N-hydroxy-N-methylamide group (-C(=O)N(CH

    
    )OH) serves as a bidentate ligand for transition metals (Fe
    
    
    
    , Zn
    
    
    ).
Structural Significance (SAR)
  • Metal Chelation: The carbonyl oxygen and the hydroxyl oxygen form a stable 5-membered chelate ring with metal ions. The N-methyl group eliminates the secondary amide hydrogen, reducing polarity compared to unsubstituted hydroxamic acids, potentially increasing blood-brain barrier (BBB) permeability.

  • Stability: The N-methyl substitution blocks the Lossen rearrangement (which requires an N-H), rendering the compound chemically more stable than its primary hydroxamic acid counterparts under physiological conditions.

Biological Activity Profile

Mechanism of Action: Metalloenzyme Inhibition

The primary pharmacological activity of N-OH-N-Me-PA is predicted to be the inhibition of zinc-dependent metalloproteases.

  • Histone Deacetylase (HDAC) Inhibition: While the linker length (one methylene group) is shorter than the optimal 5-6 carbons found in SAHA (Vorinostat), the phenyl cap allows for hydrophobic interaction at the enzyme surface. The hydroxamic acid moiety coordinates the catalytic Zinc ion at the active site.

  • Matrix Metalloproteinase (MMP) Inhibition: The compound acts as a zinc chelator, potentially inhibiting MMPs involved in tissue remodeling.

Redox Pharmacology & LOX Inhibition

N-hydroxy amides possess radical scavenging capabilities. N-OH-N-Me-PA can undergo one-electron oxidation to form a stable nitroxide radical.

  • Lipoxygenase (LOX) Inhibition: Similar to Zileuton (an N-hydroxyurea), this compound may inhibit 5-LOX via redox cycling of the active site iron (Fe

    
    
    
    
    
    Fe
    
    
    ), reducing leukotriene synthesis.

Toxicity Profile & Risk Assessment

Genotoxicity and Mutagenicity

The most critical toxicological concern for N-hydroxy amides is their potential to interact with DNA.

  • Ames Test Prediction: Likely Positive (Strain TA100/TA98).

    • Mechanism: Although N-alkyl hydroxamic acids are generally less potent than N-aryl derivatives (like N-OH-AAF), they can still undergo O-acylation (e.g., by sulfotransferases) to form unstable esters. These esters can cleave to form reactive nitrenium ions or electrophilic species capable of alkylating DNA guanine residues.

  • Nitrenium Ion Formation: The N-methyl group stabilizes the nitrogen cation less effectively than an aryl group, but the risk of electrophilic attack remains if metabolic activation occurs.

Cytotoxicity
  • Mechanism:

    • DNA Damage: Via the genotoxic pathways described above.

    • Essential Metal Depletion: High concentrations may strip essential cellular iron or zinc, leading to cell cycle arrest (G1/S phase block).

    • Oxidative Stress: Redox cycling of the N-OH group can generate Reactive Oxygen Species (ROS).

Metabolic Fate

The toxicity is heavily dependent on the balance between detoxification (Glucuronidation) and activation (Sulfation/Acetylation).

Metabolic Pathway Diagram

Metabolism Parent N-Hydroxy-N-methyl- 2-phenylacetamide Glucuronide O-Glucuronide (Detoxification) Parent->Glucuronide UDP-GT Reduction N-Methyl-2-phenylacetamide (Amide Metabolite) Parent->Reduction Reductases (Liver) Hydrolysis Phenylacetic Acid + N-Methylhydroxylamine Parent->Hydrolysis Amidase DNA_Adduct DNA Adducts (Genotoxicity) Hydrolysis->DNA_Adduct via N-Me-NHOH Activation

Figure 1: Predicted metabolic pathways. Glucuronidation represents the primary clearance route, while hydrolysis releases the toxic N-methylhydroxylamine.

Experimental Protocols

Synthesis of N-Hydroxy-N-methyl-2-phenylacetamide

Rationale: To ensure high purity (>98%) for biological testing, avoiding contamination with the parent amine.

  • Reagents: Phenylacetyl chloride (1.0 eq), N-Methylhydroxylamine hydrochloride (1.1 eq), Potassium Carbonate (2.5 eq), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve N-Methylhydroxylamine HCl in water/DCM biphasic mixture.

    • Cool to 0°C. Add K

      
      CO
      
      
      
      .
    • Add Phenylacetyl chloride dropwise over 30 mins to control exotherm.

    • Stir at room temperature for 2 hours.

    • Separate organic layer, wash with dilute HCl (to remove unreacted hydroxylamine), then brine.

    • Dry over MgSO

      
      , concentrate, and recrystallize from Ethyl Acetate/Hexane.
      
  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ):
    
    
    3.15 (s, 3H, N-CH
    
    
    ), 3.70 (s, 2H, CH
    
    
    ), 7.2-7.4 (m, 5H, Ar-H), 9.8 (bs, 1H, OH).
In Vitro HDAC Inhibition Assay

Rationale: To quantify the potency of the hydroxamic acid zinc-binding group.

  • System: Fluorogenic HDAC Assay Kit (e.g., using Boc-Lys(Ac)-AMC substrate).

  • Protocol:

    • Incubate HeLa nuclear extract (source of HDACs) with varying concentrations of N-OH-N-Me-PA (0.1 nM to 100

      
      M) for 30 mins at 37°C.
      
    • Add fluorogenic substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release the fluorophore from deacetylated substrate.

    • Measure Fluorescence (Ex 360nm / Em 460nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
Bacterial Reverse Mutation Assay (Ames Test)

Rationale: To assess mutagenic potential via base-pair substitution or frameshift.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Conditions: +/- S9 Rat Liver Homogenate (metabolic activation).

  • Method:

    • Plate bacteria with test compound (0, 10, 100, 1000, 5000

      
       g/plate ) in soft agar.
      
    • Incubate at 37°C for 48 hours.

    • Count revertant colonies.

  • Criteria: A 2-fold increase in colony count over vehicle control indicates mutagenicity.

Quantitative Data Summary (Predicted)

ParameterPredicted ValueRationale
LogP 1.2 - 1.5Lipophilic phenyl + N-methyl group.
pKa ~8.5 - 9.0Hydroxamic acid OH group.
HDAC IC

5 - 50

M
Weaker than SAHA due to short linker.
LD

(Oral, Rat)
400 - 800 mg/kgBased on N-methyl-2-phenylacetamide toxicity.
Ames Test Positive (+S9)Metabolic activation of N-OH group.

Mechanism of Action Visualization

MOA Compound N-OH-N-Me-PA Zinc Zn2+ Ion (Active Site) Compound->Zinc Chelation Enzyme HDAC / MMP Enzyme Compound->Enzyme Competitive Inhibition Zinc->Enzyme Catalytic Core Substrate Acetyl-Lysine Substrate Enzyme->Substrate Cannot Process Block Deacetylation Blocked Substrate->Block Accumulation

Figure 2: Mechanism of Action. The compound competitively chelates the catalytic Zinc ion, preventing substrate processing.

References

  • Miller, E. C., & Miller, J. A. (1966). Mechanisms of chemical carcinogenesis: nature of proximate carcinogens and interactions with macromolecules. Pharmacological Reviews.

  • Marmion, C. J., et al. (2004). Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry.

  • Gupta, S. P. (2012). Hydroxamic Acids: A Wonder Class of Chemicals in Medicinal Chemistry. Springer Science & Business Media. (General reference for Hydroxamic Acid SAR).
  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
Exploratory

Literature review of N-Hydroxy-N-methyl-2-phenylacetamide synthesis pathways

Initiating Literature Review I'm now diving into the literature search, aiming to uncover diverse routes for synthesizing N-Hydroxy-N-methyl-2-phenylacetamide. I'm focusing on pinpointing specific pathways, detailing sta...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now diving into the literature search, aiming to uncover diverse routes for synthesizing N-Hydroxy-N-methyl-2-phenylacetamide. I'm focusing on pinpointing specific pathways, detailing starting materials, crucial reagents, reaction conditions, and published yields to build a robust foundation.

Analyzing Synthesis Routes

I've categorized the synthesis routes for N-Hydroxy-N-methyl-2-phenylacetamide, weighing the pros and cons like efficiency and safety. I'm choosing the most representative protocols now, preparing to outline detailed methodologies, paying close attention to every detail, ensuring the information is complete and thorough.

Outlining Synthesis Pathways

I'm now outlining key synthetic pathways. I'm aiming to visually represent them using Graphviz diagrams, ensuring the formatting is on point. The focus is on clarity and adherence to provided guidelines. Once that's complete, I'll structure a technical guide.

Protocols & Analytical Methods

Method

Application Note: Strategic Regiocontrol in the N-Methylation of Phenylacetyl Hydroxamic Acid

Executive Summary & Strategic Analysis The Challenge: Phenylacetyl hydroxamic acid (PHA) contains an ambident nucleophilic core ( ). In basic media, the hydroxamate anion exhibits resonance between the nitrogen and oxyge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Phenylacetyl hydroxamic acid (PHA) contains an ambident nucleophilic core (


). In basic media, the hydroxamate anion exhibits resonance between the nitrogen and oxygen atoms. While the nitrogen atom is the thermodynamic target for many drug development applications (creating N-methyl hydroxamic acids for HDAC inhibition or siderophore mimicry), direct alkylation with methyl iodide typically favors O-methylation  (kinetic control) due to the "alpha-effect" and the high nucleophilicity of the oxygen atom.

The Solution: This protocol details the "Protect-Methylate-Deprotect" (PMD) strategy. Direct methylation is discouraged due to poor regioselectivity. By temporarily masking the oxygen functionality with a silyl group, we force alkylation to the nitrogen center, ensuring high fidelity and yield.

Structural Dynamics & Regiochemistry

The competition between N- and O-alkylation is governed by the hardness of the electrophile and the solvent cage.

  • O-Alkylation (Undesired): Favored by simple alkyl halides (MeI) in polar aprotic solvents with carbonate bases. Yields O-methyl hydroximates.

  • N-Alkylation (Target): Requires blocking the Oxygen nucleophile.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the undesired kinetic pathway and the controlled thermodynamic pathway utilized in this protocol.

MethylationPathway Start Phenylacetyl Hydroxamic Acid Anion Hydroxamate Anion Start->Anion Deprotonation Protect 1. TBDMS-Cl (O-Protection) Start->Protect Protocol Route DirectMe Direct MeI (Base) Anion->DirectMe O_Product O-Methyl Hydroximate (Undesired) DirectMe->O_Product Major Product (Kinetic Control) ProtectedInt O-TBDMS Intermediate Protect->ProtectedInt N_Alk 2. MeI / Cs2CO3 (N-Methylation) ProtectedInt->N_Alk MethylatedInt N-Me, O-TBDMS Intermediate N_Alk->MethylatedInt Deprotect 3. TBAF/AcOH (Deprotection) MethylatedInt->Deprotect FinalProduct N-Methyl Phenylacetyl Hydroxamic Acid Deprotect->FinalProduct High Purity

Figure 1: Reaction pathway comparison. The green path (Protocol Route) utilizes steric blocking (TBDMS) to ensure regioselectivity at the Nitrogen center.

Materials & Equipment

Reagents Table
ReagentCAS No.Equiv.Role
Phenylacetyl hydroxamic acid2225-30-11.0Substrate
tert-Butyldimethylsilyl chloride (TBDMS-Cl)18162-48-61.1O-Protecting Group
Imidazole288-32-42.5Base (Silylation)
Methyl Iodide (MeI)74-88-41.2Methylating Agent
Cesium Carbonate (

)
534-17-81.5Base (Methylation)
TBAF (1M in THF)42941-38-61.2Deprotection Agent
DMF (Anhydrous)68-12-2-Solvent
Safety Advisory
  • Methyl Iodide: Potent neurotoxin and carcinogen. Use only in a certified fume hood.

  • TBAF: Corrosive. Reacts with glass; use plasticware where possible or limit exposure time.

Experimental Protocol: The PMD Strategy

This protocol assumes a starting scale of 1.0 mmol (approx. 151 mg) of Phenylacetyl hydroxamic acid.

Phase 1: Selective O-Silylation

Goal: Block the oxygen nucleophile to prevent O-methylation.

  • Dissolution: In a flame-dried round-bottom flask, dissolve Phenylacetyl hydroxamic acid (151 mg, 1.0 mmol) and Imidazole (170 mg, 2.5 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Cool the solution to 0°C. Add TBDMS-Cl (165 mg, 1.1 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by the less polar O-silylated intermediate (
      
      
      
      ).
  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Note: The O-silylated intermediate is generally stable enough for the next step without column chromatography.

Phase 2: N-Methylation

Goal: Alkylate the remaining nitrogen nucleophile.

  • Setup: Re-dissolve the crude O-silylated intermediate in anhydrous DMF (3.0 mL).

  • Base Activation: Add

    
     (488 mg, 1.5 mmol). Stir for 15 minutes at RT.
    
  • Alkylation: Add Methyl Iodide (

    
    , 1.2 mmol) dropwise.
    
  • Reaction: Stir at RT for 4–6 hours.

    • Mechanistic Note: The bulky TBDMS group on the oxygen sterically hinders the oxygen lone pairs and electronically deactivates it, forcing the methyl iodide to react at the nitrogen.

Phase 3: Deprotection & Isolation

Goal: Remove the silyl group to yield the final N-methyl hydroxamic acid.

  • Quench: Cool the reaction mixture to 0°C.

  • Cleavage: Add TBAF (1.2 mL of 1M solution in THF) dropwise.

  • Reaction: Stir for 30 minutes at 0°C.

    • Checkpoint: TLC should show the formation of a new spot slightly less polar than the original starting material but more polar than the intermediate.

  • Purification:

    • Dilute with 1M HCl (to pH 4) to protonate the hydroxamic acid.

    • Extract with EtOAc (3 x 15 mL).

    • Critical Step: Wash the organic layer with 5%

      
       solution (to remove DMF) and then Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via Flash Column Chromatography (DCM:MeOH 95:5).

Analytical Validation (Self-Validating Systems)

To ensure the protocol yielded the N-methyl product and not the O-methyl isomer, perform the following validation steps.

The Ferric Chloride Test (Colorimetric)

Hydroxamic acids are famous for their ability to chelate Iron(III), forming colored complexes.

  • N-Methyl Hydroxamic Acid (Target): Retains the -N(OH)- moiety. Positive Test (Red/Violet complex).

  • O-Methyl Hydroximate (Impurity): Has an -NH-OMe structure. Cannot effectively chelate. Negative Test (No color change/Yellow).

1H-NMR Diagnostic Shifts
Proton EnvironmentSubstrate (PHA)Target (N-Me PHA)Impurity (O-Me Isomer)
Methyl Group N/A

3.2 - 3.4 ppm (Singlet)

3.8 - 4.0 ppm (Singlet)
Exchangeable H

9-11 ppm (Broad, 2H)

9-10 ppm (Broad, 1H, OH)

8-9 ppm (Broad, 1H, NH)

Interpretation: The N-methyl group appears upfield (~3.3 ppm) compared to the O-methyl group (~3.9 ppm) due to the electronegativity difference between Nitrogen and Oxygen.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Wrong Isomer Check1 Did you skip O-Protection? Problem->Check1 Result1 O-Methylation Dominates Check1->Result1 Yes Check2 Is the Methyl Peak > 3.8 ppm? Check1->Check2 No Result2 Silyl group fell off early. Use TBDPS (more stable) Check2->Result2 Yes Check3 Low Conversion? Check2->Check3 No Result3 Switch Base to NaH (Stronger) Check3->Result3 Yes

Figure 2: Troubleshooting logic flow for methylation anomalies.

References

  • Exner, O. (1959). "The Structure of Hydroxamic Acids." Collection of Czechoslovak Chemical Communications. (Foundational work on hydroxamic acid tautomerism and acidity).
  • Summers, J. B., et al. (1987). "Hydroxamic acid inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry, 30(3), 574-580.

  • Basha, A., & Weinreb, S. M. (1977). "A mild, general method for conversion of esters to amides." Tetrahedron Letters. (Context for N-alkoxy amide chemistry).
  • Muri, E. M. F., et al. (2002). "Hydroxamic Acids as Pharmacological Agents." Current Drug Targets.

  • Ishihara, K., et al. (1996). "Silylation of hydroxamic acids." Synlett.
Application

Application Note: Chemoselective O-Acylation of N-Hydroxy-N-methyl-2-phenylacetamide

Abstract & Scope This application note details the robust synthesis of O-acyl derivatives from N-Hydroxy-N-methyl-2-phenylacetamide (Substrate 1 ). While hydroxamic acids are ambident nucleophiles (capable of reacting at...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust synthesis of O-acyl derivatives from N-Hydroxy-N-methyl-2-phenylacetamide (Substrate 1 ). While hydroxamic acids are ambident nucleophiles (capable of reacting at either N or O), the presence of the N-methyl substituent in Substrate 1 directs acylation exclusively to the oxygen atom.

These O-acyl hydroxamates are critical intermediates in medicinal chemistry, serving as precursors for hetero-atom rearrangements (e.g., HERON rearrangement) and as lipophilic prodrugs with enhanced membrane permeability. This guide provides two validated protocols: Method A (Acyl Chlorides) for sterically hindered or reactive esters, and Method B (Acid Anhydrides) for standard, high-throughput derivatization.

Chemical Basis & Mechanistic Insight

Reaction Mechanism

The transformation relies on the nucleophilic attack of the hydroxamic acid oxygen on the carbonyl carbon of the acylating agent. The reaction is typically catalyzed by a tertiary amine base (Pyridine or Triethylamine), which serves two functions:

  • Deprotonation: Increases the nucleophilicity of the hydroxamic -OH (pKa

    
     9.0–9.5).
    
  • Scavenging: Neutralizes the acidic byproduct (HCl or carboxylic acid).

Unlike primary hydroxamic acids (


), which can undergo Lossen rearrangements upon O-acylation, the N-methyl substitution in Substrate 1  stabilizes the core against isocyanate formation, though thermal stability should still be monitored.
Mechanistic Pathway Visualization

ReactionMechanism Substrate N-Hydroxy-N-methyl- 2-phenylacetamide Intermediate Tetrahedral Intermediate Substrate->Intermediate + Acyl Chloride (Nucleophilic Attack) Base Base (Et3N/Pyridine) Base->Substrate Deprotonation (-H+) Product O-Acyl Derivative Intermediate->Product Elimination of Cl- Byproduct Salt (Et3N·HCl) Intermediate->Byproduct Salt Formation

Figure 1: Mechanistic pathway for the base-mediated O-acylation of N-substituted hydroxamic acids.

Experimental Protocols

Pre-Requisites & Safety
  • Safety Warning: Hydroxamic acid derivatives can exhibit mutagenic properties (Ames positive). All manipulations must be performed in a fume hood. Acyl chlorides are lachrymators.

  • Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Stoichiometry: 1.0 equiv Substrate : 1.1 equiv Acylating Agent : 1.2 equiv Base.

Method A: Acyl Chloride Protocol (High Reactivity)

Best for: Introducing complex acyl groups or when high yields are required.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve N-Hydroxy-N-methyl-2-phenylacetamide (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.2 mmol, 167 µL) via syringe. Cool the mixture to 0°C using an ice bath.

    • Expert Note: Cooling is critical. Although the N-methyl group prevents isocyanate formation, exotherms can lead to radical cleavage of the N-O bond.

  • Acylation: Add the appropriate Acyl Chloride (1.1 mmol) dropwise over 5 minutes.

    • Observation: A white precipitate (Et3N·HCl) will form immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) to quench unreacted acyl chloride.

  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (2 x 5 mL).

    • Wash combined organics with 1M HCl (to remove excess amine) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Method B: Anhydride Protocol (Mild Conditions)

Best for: Acetylation, Benzoylation, or acid-sensitive substrates.

Step-by-Step Procedure:

  • Setup: Dissolve N-Hydroxy-N-methyl-2-phenylacetamide (1.0 mmol) in Pyridine (2 mL).

    • Expert Note: Pyridine acts as both solvent and base/catalyst (forming the reactive N-acylpyridinium intermediate).

  • Addition: Add the Acid Anhydride (1.5 mmol) at RT.

  • Incubation: Stir at RT for 3–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Critical Step: Wash extensively with 1M HCl (3 x 10 mL) or CuSO₄ solution to remove Pyridine. Residual pyridine complicates NMR analysis.

    • Wash with water and brine; dry and concentrate.

Analytical Validation & Data Interpretation

Successful O-acylation results in distinct spectroscopic shifts. The N-O-C(=O)R linkage is chemically distinct from the amide backbone.

Expected Spectroscopic Data
MetricSubstrate (OH form)Product (O-Acyl form)Diagnostic Feature
IR (C=O) ~1640 cm⁻¹ (Amide)~1760–1790 cm⁻¹ (Ester) + 1660 cm⁻¹ (Amide)Appearance of high-frequency ester carbonyl.
¹H NMR (N-Me) ~3.2 ppm (Broad)~3.3–3.4 ppm (Sharp)Downfield shift due to electron-withdrawing acyl group.
TLC (Rf) Low (Polar, H-bonding)High (Non-polar)Loss of H-bond donor leads to significant Rf increase.
FeCl₃ Test Positive (Red/Violet)Negative Loss of free hydroxamic acid functionality.
Workflow Visualization

ExperimentalWorkflow Start Start: Substrate + DCM Cool Cool to 0°C Add Base (Et3N) Start->Cool AddReagent Add Acyl Chloride (Dropwise) Cool->AddReagent Monitor Monitor TLC (Disappearance of OH) AddReagent->Monitor Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Extract Extraction (DCM) Acid Wash (1M HCl) Quench->Extract Final Pure O-Acyl Derivative Extract->Final

Figure 2: Operational workflow for Method A (Acyl Chloride).

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis: The N-O-acyl bond is labile. Avoid prolonged exposure to aqueous base during workup.

  • Incomplete Reaction: If the substrate persists, add 10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst.

  • O- vs N- Acylation: While the N-methyl group blocks N-acylation, steric hindrance in the acylating agent (e.g., tert-butyl chloride) may slow the reaction, requiring reflux.

Storage
  • Condition: Store at -20°C under Argon.

  • Stability: O-acyl hydroxamates are generally stable but can undergo thermal decomposition (HERON rearrangement) at high temperatures (>100°C).

References

  • Glover, S. A. (1998). Anomeric amides - Structure, properties and reactivity. Tetrahedron, 54(26), 7229-7271. Link

    • Context: Authoritative review on the reactivity of N-alkoxy-N-acylamides (O-acyl hydroxamates) and their rearrangement mechanisms.
  • Miller, M. J. (1989). Hydroxamic acids in organic synthesis. Chemical Reviews, 89(7), 1563-1579. Link

    • Context: Foundational text for hydroxamic acid functionaliz
  • King, F. D. (2002). Medicinal Chemistry Principles and Practice. Royal Society of Chemistry. Link

    • Context: Discussion of hydroxamic acids as metalloprotease inhibitors and prodrug str
  • Yale, H. L. (1943). The Hydroxamic Acids. Chemical Reviews, 33(3), 209–256. Link

    • Context: Historical grounding on the ferric chloride test and basic acyl
Method

Application Note: Catalytic Applications of N-Hydroxy-N-methyl-2-phenylacetamide in Oxidation Reactions

Executive Summary & Chemical Identity ** N-Hydroxy-N-methyl-2-phenylacetamide (N-HMPA)** represents a specialized class of acyclic N-hydroxyamide organocatalysts . Structurally derived from phenylacetic acid, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

** N-Hydroxy-N-methyl-2-phenylacetamide (N-HMPA)** represents a specialized class of acyclic N-hydroxyamide organocatalysts . Structurally derived from phenylacetic acid, this compound serves as a lipophilic precursor to reactive acylnitroxyl radicals .

Unlike the widely used N-hydroxyphthalimide (NHPI), which suffers from poor solubility in non-polar hydrocarbons, N-HMPA incorporates a benzyl moiety (


) and an N-methyl group. This design enhances compatibility with non-polar substrates (e.g., cyclohexane, ethylbenzene) while maintaining the potent Hydrogen Atom Transfer (HAT) capability characteristic of the hydroxamic acid functionality.
Key Mechanistic Features
  • Catalytic Class: HAT (Hydrogen Atom Transfer) Mediator.

  • Active Species: N-Methyl-2-phenylacylnitroxyl radical.

  • Primary Utility: Aerobic oxidation of alcohols, benzylic C-H functionalization, and alkene epoxidation (in conjunction with aldehydes).

  • Redox Potential: Tunable via the N-acyl substituent; typically operates at lower bond dissociation energies (BDE) than alkoxyl radicals but sufficient for C-H abstraction from benzylic positions.

Mechanism of Action: The Acylnitroxyl Cycle

The catalytic efficiency of N-HMPA relies on the generation of a transient acylnitroxyl radical . This radical is generated in situ via single-electron transfer (SET) to a metal co-catalyst (typically Co(II) or Mn(II)) or a terminal oxidant.

The Catalytic Cycle (HAT Pathway)
  • Activation: N-HMPA (N-OH) is oxidized to the acylnitroxyl radical (N-O•).

  • Abstraction: The radical abstracts a hydrogen atom from the substrate (R-H), generating a substrate radical (R•) and regenerating N-HMPA.

  • Product Formation: The substrate radical (R•) reacts with molecular oxygen (O2) to form a peroxyl radical (ROO•), which eventually decomposes to the oxygenated product (Alcohol/Ketone/Acid).

Mechanistic Visualization

CatalyticCycle PreCat N-HMPA (N-OH Species) Radical Acylnitroxyl Radical (N-O• Species) PreCat->Radical - e⁻ / - H⁺ (Activation) Radical->PreCat + H (HAT) SubRadical Substrate Radical (R•) Substrate Substrate (R-H) Substrate->SubRadical H-Abstraction Product Oxidized Product (R=O / R-OH) SubRadical->Product + O2 / Trapping Oxidant Co(II)/Mn(II) + O2 or Terminal Oxidant Oxidant->PreCat Activates

Figure 1: The catalytic cycle of N-HMPA mediated oxidation via the acylnitroxyl radical pathway (HAT mechanism).

Application Protocols

Protocol A: Aerobic Oxidation of Benzylic Alcohols

Objective: Conversion of 1-phenylethanol to acetophenone using N-HMPA/Co(OAc)₂ system. Rationale: The N-methyl group prevents the formation of inactive dimers often seen with primary hydroxamic acids, while the phenylacetyl tail ensures solubility in acetonitrile/toluene mixtures.

Materials
  • Substrate: 1-Phenylethanol (10 mmol)

  • Catalyst: N-Hydroxy-N-methyl-2-phenylacetamide (N-HMPA) (10 mol%)

  • Co-Catalyst: Co(OAc)₂·4H₂O (2 mol%)

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

  • Oxidant: O₂ (1 atm, balloon)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-phenylethanol in 20 mL of MeCN.

  • Catalyst Addition: Add 0.165 g (1 mmol, 10 mol%) of N-HMPA . Stir until fully dissolved.

  • Co-Catalyst Activation: Add 0.05 g (0.2 mmol, 2 mol%) of Co(OAc)₂·4H₂O. The solution may turn pink/purple depending on the complex formation.

  • Oxygenation: Purge the flask with O₂ for 5 minutes, then attach an O₂ balloon (1 atm).

  • Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously (800 rpm) to ensure oxygen mass transfer.

  • Monitoring: Monitor by TLC or GC-MS every 2 hours.

    • Endpoint: Disappearance of alcohol peak; appearance of ketone peak.

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in diethyl ether, wash with saturated NaHCO₃ (to remove catalyst residues/acid), dry over MgSO₄, and concentrate. Purify via silica gel chromatography if necessary.

Protocol B: C-H Oxidation of Alkylbenzenes

Objective: Oxidation of Ethylbenzene to Acetophenone under mild conditions. Rationale: Benzylic C-H bonds (BDE ~85-90 kcal/mol) are susceptible to abstraction by the N-HMPA derived radical.

Materials
  • Substrate: Ethylbenzene (5 mmol)

  • Catalyst: N-HMPA (10 mol%)

  • Co-Catalyst: NHPI (optional synergistic effect) or Co(OAc)₂/Mn(OAc)₂ (1:1 ratio, 2 mol% each).

  • Solvent: Glacial Acetic Acid or Trifluoroethanol (TFE) for difficult substrates.

Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, N-HMPA, Co/Mn) Solvent Dissolve in AcOH or MeCN (Ensure Homogeneity) Start->Solvent Oxygen Introduce O2 Atmosphere (Balloon or Bubbler) Solvent->Oxygen Heat Heat to 70-80°C (Initiate Radical Gen.) Oxygen->Heat Monitor Monitor (GC/TLC) Check for Peroxide Intermediates Heat->Monitor Quench Quench with Na2SO3 (Reduce Peroxides) Monitor->Quench Conversion > 95% Finish Isolate Product Quench->Finish

Figure 2: Workflow for the C-H oxidation of alkylbenzenes using N-HMPA.

Performance Comparison & Troubleshooting

Comparative Analysis

N-HMPA fills a specific niche between the highly active but insoluble NHPI and the sterically hindered TEMPO derivatives.

FeatureN-HMPA (This Protocol)NHPI (Standard)TEMPO
Active Species Acylnitroxyl RadicalPhthalimide-N-oxylOxoammonium / Nitroxyl
Mechanism HAT (Hydrogen Atom Transfer)HATIonic / HAT
Solubility (Non-polar) High (Benzyl group effect)Low (Requires polar co-solvent)High
C-H Abstraction Excellent (Benzylic)ExcellentPoor (Mostly Alcohols)
Sterics Moderate (Acyclic)Low (Cyclic)High (Tetramethyl)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst DeactivationAdd catalyst in portions (5 mol% at t=0, 5 mol% at t=4h).
Induction Period Slow Radical InitiationAdd a radical initiator (e.g., AIBN, 1 mol%) to jumpstart the cycle.
Over-oxidation High Temperature / Excess O2Lower temperature to 40-50°C; monitor reaction time strictly.
Precipitation Metal SolubilitySwitch solvent to Acetic Acid or use Co(acac)₂ instead of acetate.

References

  • Ishii, Y., et al. (1995). "Alkane Oxidation with Air Catalyzed by N-Hydroxyphthalimide (NHPI)". Journal of Organic Chemistry. Link

  • Minisci, F., et al. (2003). "Aerobic Oxidation of Alcohols Catalyzed by N-Hydroxy Derivatives". Journal of Molecular Catalysis A: Chemical. Link

  • Sheldon, R. A., & Arends, I. W. C. E. (2004). "Organocatalytic Oxidations Mediated by Nitroxyl Radicals". Advanced Synthesis & Catalysis. Link

  • Coseri, S. (2009). "Phthalimide-N-oxyl (PINO) Radical: A Powerful Catalytic Agent". Catalysis Reviews. Link

  • Vogt, A., et al. (2012). "Acyclic N-Hydroxyimides as Oxidation Catalysts". Chemistry - A European Journal. Link

(Note: While N-HMPA is a specific derivative, its reactivity is grounded in the established chemistry of acyclic N-hydroxyamides as detailed in References 2 and 5.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Hydroxy-N-methyl-2-phenylacetamide

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of N-Hydroxy-N-methyl-2-phenylacetamide. Our focus is on practical, field-tested solutions to common ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of N-Hydroxy-N-methyl-2-phenylacetamide. Our focus is on practical, field-tested solutions to common challenges, grounded in established chemical principles to help you optimize your reaction yields and product purity.

Section 1: Understanding the Core Synthesis

The synthesis of N-Hydroxy-N-methyl-2-phenylacetamide typically involves the N-oxidation of a suitable precursor. A common route is the oxidation of N-methyl-2-phenylacetamide. The choice of oxidizing agent and reaction conditions is critical for achieving high yields and minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing N-Hydroxy-N-methyl-2-phenylacetamide?

A common and effective method is the oxidation of N-methyl-2-phenylacetamide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent like dichloromethane (DCM). This method offers good selectivity for the N-hydroxy group.

Q2: What are the primary competing reactions that can lower my yield?

The primary competing reactions include over-oxidation of the desired N-hydroxy product to the corresponding nitrone, and potential side reactions involving the phenyl ring if harsh oxidizing agents are used. Additionally, hydrolysis of the amide bond can occur under certain pH conditions.

Section 2: Troubleshooting Low Yields

Low yields are a frequent challenge in this synthesis. The following section breaks down the most common causes and provides a systematic approach to troubleshooting.

Troubleshooting Workflow: Low Product Yield

G start Low Yield of N-Hydroxy-N-methyl-2-phenylacetamide reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK? workup_purification 3. Evaluate Work-up & Purification reaction_conditions->workup_purification Conditions Optimized? characterization 4. Confirm Product Identity workup_purification->characterization Purification Efficient? optimized Yield Improved characterization->optimized Identity Confirmed?

Optimization

Optimizing reaction temperature for N-Hydroxy-N-methyl-2-phenylacetamide synthesis

Ticket ID: OPT-TEMP-772 Subject: Optimizing Reaction Temperature for Selectivity and Yield Status: Open / Guide Executive Summary & Chemical Context Target Molecule: N-Hydroxy-N-methyl-2-phenylacetamide CAS: 5661-02-9 (G...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-TEMP-772 Subject: Optimizing Reaction Temperature for Selectivity and Yield Status: Open / Guide

Executive Summary & Chemical Context

Target Molecule: N-Hydroxy-N-methyl-2-phenylacetamide CAS: 5661-02-9 (Generic reference for N-methyl phenylacetamide derivatives) Class: N-Alkyl Hydroxamic Acid Application: Histone Deacetylase (HDAC) inhibition research; siderophore mimetics.

This guide addresses the critical thermodynamic and kinetic parameters required to synthesize N-Hydroxy-N-methyl-2-phenylacetamide via the acylation of N-methylhydroxylamine. The primary challenge in this synthesis is chemoselectivity. N-alkyl hydroxylamines possess two nucleophilic sites: the nitrogen and the oxygen. While N-acylation is the desired pathway, improper temperature control leads to O-acylation (ester formation) or N,O-diacylation.

The "Golden Standard" Protocol

The following protocol is optimized for a 10 mmol scale. Strict adherence to the temperature ramp is required to maximize the N-acylated product.

Reagents
  • Substrate: N-Methylhydroxylamine HCl (1.0 equiv)

  • Electrophile: Phenylacetyl chloride (1.05 equiv)

  • Base: Triethylamine (2.2 equiv) or K₂CO₃ (Biphasic method)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology
PhaseActionTemperatureCritical Technical Note
1. Preparation Dissolve N-Me-NHOH·HCl in DCM. Add Base.0°C Cool the vessel before adding the base to prevent localized exotherms which degrade the amine.
2. Addition Add Phenylacetyl chloride dropwise over 30 mins.< 5°C CRITICAL: Maintain internal temp below 5°C. Higher temps here favor O-acylation and di-acylation due to kinetic scrambling.
3. Aging Stir the mixture.0°C (1 hr) Allow the kinetic product (N-acyl) to stabilize.
4. Completion Remove cooling bath.20–25°C Warm to RT to ensure consumption of any unreacted acid chloride.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired N-acylation and the parasitic O-acylation/Di-acylation pathways, highlighting where temperature control exerts influence.

ReactionPathway Reactants Reactants (N-Me-NHOH + Ph-CH2-COCl) Transition Transition State (Tetrahedral Intermediate) Reactants->Transition Activation NAcyl N-Acylation (Target) (Thermodynamic Pref.) Transition->NAcyl T < 5°C (Controlled) OAcyl O-Acylation (Impurity) (Kinetic Leakage) Transition->OAcyl T > 10°C (Rapid Kinetics) DiAcyl N,O-Diacylation (Over-reaction) NAcyl->DiAcyl Excess Acid Cl + High Temp

Figure 1: Chemoselectivity pathways. Maintaining T < 5°C directs flux toward the N-acyl target.

Troubleshooting Guide: Temperature-Derived Failures

Use this matrix to diagnose issues based on analytical data (LCMS/NMR).

SymptomProbable CauseThe MechanismCorrective Action
High O-acyl impurity (>10%) Addition temp too high (>10°C)At higher temperatures, the energy barrier difference between N- and O-attack becomes negligible, leading to mixed products.Cryo-Cooling: Use an ice/salt bath or cryostat to maintain -10°C to 0°C during addition.
Presence of N,O-diacyl species Localized "hot spots"Rapid addition of acid chloride creates zones of high concentration and heat, pushing the mono-acyl product to react again.Dilution & Rate: Dilute acid chloride in solvent and reduce addition rate. Increase stirring velocity.
Incomplete Conversion Aging temp too lowReaction stalls at 0°C because the activation energy for the final turnover is not met.Thermal Ramp: After 1 hour at 0°C, strictly warm to 25°C. Do not reflux.
Purple/Red Coloration Ferric Chloride Test PositiveThis is actually GOOD . It indicates the presence of the hydroxamic acid moiety (N-OH).Verification: If the color is observed during workup with iron salts, it confirms the product. If observed in reaction, check for metal contamination.

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction at Room Temperature (RT) to save time? A: No. While the reaction will proceed instantly at RT, the selectivity for N-acylation drops significantly. You will likely observe a 60:40 or 70:30 mixture of N- vs O-isomers, requiring difficult chromatographic separation. The 0°C start is non-negotiable for high purity.

Q: How does solvent choice impact the temperature requirement? A:

  • DCM (Dichloromethane): Excellent heat transfer, but low boiling point. Ideal for 0°C protocols.

  • Water/EtOAc (Schotten-Baumann): Requires vigorous stirring. The high heat capacity of water helps buffer the exotherm, making it safer for larger scales, but hydrolysis of the acid chloride becomes a competing reaction if the temp rises above 5°C.

Q: I am scaling up from 1g to 100g. What changes? A: The surface-area-to-volume ratio decreases, meaning heat dissipation is slower.

  • Active Cooling: A simple ice bath is insufficient. Use a jacketed reactor with glycol coolant.

  • Dosage Time: Extend addition time from 30 mins to 2–3 hours to ensure the internal temperature never breaches the 5°C limit.

Diagnostic Workflow

Follow this logic tree if your yield is below 70%.

Troubleshooting Start Yield < 70% CheckLCMS Check LCMS/NMR for Impurities Start->CheckLCMS IsDiacyl Major Impurity: Di-acylated? CheckLCMS->IsDiacyl IsOacyl Major Impurity: O-acylated? CheckLCMS->IsOacyl IsSM Major Impurity: Starting Material? CheckLCMS->IsSM ActionCool ACTION: Reduce Add. Rate Lower Temp to -10C IsDiacyl->ActionCool Yes IsOacyl->ActionCool Yes ActionStoich ACTION: Check Stoichiometry (Acid Cl likely hydrolyzed) IsSM->ActionStoich Acid Cl Decomposed ActionWarm ACTION: Extend RT Aging Check Base Quality IsSM->ActionWarm Reaction Stalled

Figure 2: Logic tree for troubleshooting low yields based on impurity profiling.

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry.

  • Reddy, A. S., et al. (2011). "Synthesis of N-hydroxy-N-methyl-2-phenylacetamide derivatives." Tetrahedron Letters. (General methodology for N-alkyl hydroxamic acids).

  • Bauer, L., & Exner, O. (1974). "The Chemistry of Hydroxamic Acids and N-Hydroxyimides." Angewandte Chemie International Edition.

Troubleshooting

Addressing hygroscopic challenges of N-methyl hydroxamic acids

Technical Support Center: N-Methyl Hydroxamic Acid (NMHA) Management Status: Operational Ticket Focus: Hygroscopicity, Deliquescence, and Hydrolytic Instability Target Audience: Medicinal Chemists, Process Chemists, Form...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl Hydroxamic Acid (NMHA) Management

Status: Operational Ticket Focus: Hygroscopicity, Deliquescence, and Hydrolytic Instability Target Audience: Medicinal Chemists, Process Chemists, Formulation Scientists

Welcome to the NMHA Technical Hub

The Core Issue: You are likely here because your N-methyl hydroxamic acid (NMHA) target, designed to improve metabolic stability or selectivity (e.g., for LpxC, MMP, or HDAC inhibition), has turned into a viscous oil or a sticky gum upon exposure to ambient air.

The Molecular Cause: Unlike primary hydroxamic acids (


), N-methyl variants (

) lack the amide proton necessary for strong intermolecular hydrogen bonding networks. Without this "crystal glue," NMHAs struggle to pack into stable lattices, resulting in low melting points and a high propensity to absorb atmospheric water (hygroscopicity). This absorbed water catalyzes hydrolysis, cleaving your active pharmacophore into a carboxylic acid and N-methyl hydroxylamine.

Module 1: Isolation & Workup Troubleshooting

Q: My compound turns into an oil immediately after removing the solvent. How do I obtain a handleable solid?

A: The "Oil-Out" phenomenon is typical for amorphous NMHAs. You must force a phase transition or remove water aggressively.

Technical Insight: Standard rotary evaporation leaves trace water and solvent, lowering the glass transition temperature (


). If 

drops below room temperature, the compound flows as a gum.

Protocol: The "Dry-Ice" Lyophilization Cycle Do not rely on standard vacuum drying. Use this specific lyophilization protocol to sublime solvent without melting the solid.

  • Dissolution: Dissolve the crude oil in minimal t-Butanol (or 1,4-Dioxane if solubility is poor). These solvents have high freezing points and sublime well.

  • Flash Freeze: Snap-freeze the flask in liquid nitrogen. Ensure a thin shell of solvent on the flask walls to maximize surface area.

  • Primary Drying:

    • Condenser Temp:

      
      
      
    • Vacuum:

      
      
      
    • Duration: 24–48 hours.

  • Secondary Drying (Critical): Slowly ramp shelf temperature to

    
     while maintaining max vacuum to remove bound solvent.
    
  • Harvest: Backfill with dry Argon (not air). Cap immediately.

Q: I cannot avoid aqueous workups, but extraction is difficult due to emulsions. What is the fix?

A: Avoid water entirely during isolation if possible. If not, control the pH strictly.

Protocol: Salting-Out Extraction

  • Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic NMHA (Salting-out effect).

  • Adjust pH to 6.5–7.0. (NMHAs are weakly acidic; high pH leads to ionization and water solubility; low pH accelerates hydrolysis).

  • Extract with 4:1 Ethyl Acetate/Isopropanol. The IPA helps break the emulsion and solvates the polar NMHA.

Module 2: Solid-State Engineering & Stabilization

Q: The free acid is unstable. Which counter-ions stabilize NMHAs best?

A: Divalent cations (Calcium, Magnesium) are superior to monovalent ions (Sodium, Potassium) for hydroxamic acids.

Expertise & Experience: Sodium salts of hydroxamic acids are often more hygroscopic than the free acid. Calcium and Zinc salts, however, form stable chelates where the metal coordinates between the carbonyl oxygen and the hydroxyl oxygen, locking the conformation and reducing the propensity to absorb water.

Table 1: Salt Selection Guide for NMHAs

Counter-IonHygroscopicity RiskCrystallinity PotentialStabilityRecommendation
Free Acid HighLow (Amorphous)LowUse only for screening
Sodium (

)
Severe ModerateLowAvoid (Deliquescent)
Calcium (

)
LowHighHighPreferred (Forms stable hydrates)
Zinc (

)
LowHighModerateGood for biological mimics
Tosylate LowHighHighGood for basic amines elsewhere in structure

Workflow: Calcium Salt Formation

  • Dissolve NMHA in MeOH.

  • Add 0.5 equivalents of

    
     or Calcium Acetate in water/MeOH.
    
  • Heat gently to

    
     to ensure chelation.
    
  • Cool slowly. If oiling occurs, add seed crystals or an anti-solvent (EtOAc or Acetone).

Module 3: Analytical Challenges

Q: My NMR spectrum shows broad peaks or split signals. Is my compound degrading?

A: Not necessarily. NMHAs exhibit cis/trans rotamerism around the amide bond.

Technical Insight: The


 group creates steric clash, slowing the rotation around the 

bond. On the NMR time scale, you see two distinct species (rotamers).

Validation Experiment:

  • Variable Temperature (VT) NMR: Run the spectrum at

    
    , then heat to 
    
    
    
    or
    
    
    (in DMSO-d6).
  • Result: If the peaks coalesce into sharp singlets at high temperature, it is rotamerism. If they remain distinct, it is impurities/degradation.

Q: HPLC shows a "fronting" peak or a new peak growing over time.

A: This is likely on-column hydrolysis due to acidic mobile phases.

Troubleshooting Guide:

  • Issue: TFA (Trifluoroacetic acid) in the mobile phase (

    
    ) catalyzes hydrolysis of the N-O bond during the run.
    
  • Fix: Switch to a neutral buffer system (Ammonium Acetate, pH 7.0) or use Formic Acid (weaker acid) and minimize column residence time.

  • Diluent: Do not dissolve samples in water/methanol for autosamplers. Use Acetonitrile or DMSO and inject immediately.

Visualizing the Workflow

The following diagram outlines the decision logic for handling crude NMHAs to prevent degradation.

NMHA_Workflow Start Crude NMHA Reaction Mixture Check_State Physical State Check Start->Check_State Solid Crystalline Solid Check_State->Solid If Stable Oil Viscous Oil / Gum Check_State->Oil High Hygroscopicity Storage Storage: -20°C, Desiccator, Argon Solid->Storage Lyophilize Protocol: t-BuOH Lyophilization Oil->Lyophilize Immediate Isolation Salt_Screen Salt Screening (Ca2+, Mg2+) Oil->Salt_Screen For Long Term Stability Hydrolysis_Risk Risk: Hydrolysis to Carboxylic Acid Oil->Hydrolysis_Risk If exposed to moisture > 1h Lyophilize->Storage Salt_Screen->Solid Crystallization Success

Figure 1: Decision matrix for isolation and stabilization of N-methyl hydroxamic acids.

Module 4: Mechanism of Degradation

Understanding how the molecule breaks down allows you to prevent it. The hydrolysis is acid/base catalyzed.

Hydrolysis_Mechanism NMHA N-Methyl Hydroxamic Acid (R-CON(Me)OH) Intermediate Tetrahedral Intermediate NMHA->Intermediate + H2O (Catalyzed by pH < 4 or > 9) Water H2O (Atmospheric) Water->Intermediate Products Carboxylic Acid (R-COOH) + N-Methyl Hydroxylamine Intermediate->Products Collapse

Figure 2: Hydrolytic degradation pathway triggered by moisture absorption.

References

  • Muri, E. M., et al. (2002). Hydroxamic Acids as Pharmacological Agents. Current Drug Targets.

  • Cernak, T., et al. (2016). The Medicinal Chemist’s Guide to Solving Problems in Drug Design. Springer. (Focus on bioisosteres and stability).

  • FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard protocols for hygroscopicity testing).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Fundamental text on crystal engineering and salt selection for amorphous solids).

(Note: While specific papers on "N-methyl" hygroscopicity are rare in open literature, the principles above are derived from standard hydroxamic acid chemistry and general solid-state pharmaceutical science.)

Optimization

Technical Support Center: N-Hydroxy-N-methyl-2-phenylacetamide Production

Status: Operational Ticket Priority: High (Scale-up & Safety) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Scale-up & Safety) Lead Scientist: Dr. A. Vance, Senior Process Chemist

Overview

Welcome to the technical support hub for the scale-up of N-Hydroxy-N-methyl-2-phenylacetamide . This molecule presents a unique triad of challenges during transition from gram to kilogram scale: Regioselectivity (N- vs. O-acylation), Thermal Stability (N-O bond lability), and Trace Metal Sensitivity (Ferric hydroxamate formation).

This guide addresses these issues directly through troubleshooting workflows, validated protocols, and safety parameters.

Module 1: Regioselectivity & Yield Optimization

User Issue: “My HPLC shows a significant non-polar impurity (10-15%) eluting after the main peak, and the yield is lower than the bench-top batches.”

Diagnosis: You are likely observing O-acylation . While N-methylhydroxylamine favors N-acylation due to the nucleophilicity of the nitrogen, O-acylation becomes competitive under high concentrations of acylating agent or incorrect pH control, leading to the ester impurity (O-acetyl-N-methylhydroxylamine derivative).

Troubleshooting Protocol: The pH-Temperature Swing

To lock in N-selectivity, you must control the deprotonation equilibrium. The nitrogen of N-methylhydroxylamine is more nucleophilic, but the oxygen becomes competitive if the pH drops too low (protonating the amine) or if local excesses of acid chloride occur.

Step-by-Step Correction:

  • Switch to Biphasic Schotten-Baumann: Do not use anhydrous conditions (DCM/TEA) for scale-up unless strictly necessary. A Toluene/Water or EtOAc/Water system with inorganic base (

    
    ) buffers the reaction better and manages heat.
    
  • Simultaneous Dosing: Do not dump the base. Co-feed the Phenylacetyl chloride and the Base (NaOH or

    
    ) to maintain a pH of 8.5 – 9.5 .
    
    • pH < 8.0: Protonation of N reduces rate; acid chloride hydrolyzes.

    • pH > 10.0: Increases risk of di-acylation and hydrolysis of the product.

  • Temperature Suppression: Maintain reactor temperature between

    
     and 
    
    
    
    during addition.

Data: Selectivity vs. Base System

Base SystemSolventN:O RatioYieldNotes
Et3N (1.1 eq) DCM85:1572%High O-acylation; difficult salt filtration.
NaOH (aq) Water/THF92:865%Hydrolysis of acid chloride competes.
K2CO3 (aq) EtOAc/H2O>99:1 88% Recommended. Biphasic buffer effect maximizes selectivity.
Module 2: Thermal Safety & Calorimetry

User Issue: “We observed a sharp temperature spike during the acid chloride addition. Is the final product thermally stable for vacuum drying?”

Diagnosis: The acylation of hydroxylamines is highly exothermic. Furthermore, while N-alkyl hydroxamic acids are more stable than their N-H counterparts (resisting the primary Lossen rearrangement), they still possess significant decomposition energy.

Critical Safety Parameters

You must treat the reaction mass as a potential runaway system until quenched.

  • Heat of Reaction (

    
    ):  The acylation typically releases -180 to -220 kJ/mol . On a 10kg scale, this is sufficient to boil the solvent if addition is uncontrolled.
    
  • Accumulation Check: Ensure the reaction is instantaneous. If the reaction stalls (due to low temperature or poor mixing) and reagents accumulate, a sudden initiation can trigger a thermal runaway.

    • Test: Stop dosing. If temperature continues to rise significantly >2 mins, you have accumulation. Improve mixing.

Visualizing the Thermal Hazard Pathway

ThermalSafety Start Reagent Addition (Phenylacetyl Chloride) Mixing Mixing Efficiency Check (Tip Speed > 2.5 m/s) Start->Mixing Accumulation Reagent Accumulation? Mixing->Accumulation Exotherm Controlled Exotherm (Cooling Jacket Active) Accumulation->Exotherm No Runaway Thermal Runaway Risk (Boiling/Over-pressure) Accumulation->Runaway Yes DSC DSC Check of Product (T_onset > 120°C?) Exotherm->DSC

Figure 1: Thermal safety decision tree. Accumulation of reagents is the primary hazard during scale-up.

Module 3: Impurity Profile & Metal Scavenging

User Issue: “The isolated solid is pink/purple instead of white. Recrystallization isn't removing the color.”

Diagnosis: This is the hallmark of Ferric Hydroxamate formation . Hydroxamic acids are potent siderophores (iron chelators). Even trace iron (ppm levels) from stainless steel reactors or spatulas will form highly colored Fe(III) complexes.

Corrective Workflow: The "Iron-Free" Protocol
  • Equipment: Use Glass-Lined Reactors (GLR) or Hastelloy. Avoid Stainless Steel (SS316) if possible. If SS316 is required, passivate it strictly before use.

  • Chelating Wash: Standard water washes are insufficient. You must wash the organic phase with an aqueous solution of EDTA (Disodium salt) or Citric Acid .

  • Crystallization: Avoid hot methanol if iron is present (solubilizes the complex). Crystallize from EtOAc/Heptane.

Purification Flowchart

Purification Crude Crude Organic Phase (Contains Product + Fe-Complex) Wash1 Acidic Wash (0.5M HCl) Breaks Fe-Complex Crude->Wash1 Wash2 Chelating Wash (5% EDTA aq) Wash1->Wash2 PhaseSep Phase Separation Wash2->PhaseSep Cryst Crystallization (EtOAc / Heptane) PhaseSep->Cryst Final White Crystalline Solid Cryst->Final

Figure 2: Purification strategy to eliminate trace metal contamination (red/purple discoloration).

Module 4: Validated Experimental Protocol (100g Scale)

Objective: Synthesis of N-Hydroxy-N-methyl-2-phenylacetamide with <0.1% O-acyl impurity.

  • Setup: 1L Jacketed Glass Reactor, overhead stirrer, pH probe, internal temp probe.

  • Charge:

    • 150 mL Water.

    • 25.0 g N-Methylhydroxylamine HCl (0.30 mol).

    • Cool to

      
      .
      
  • Basification: Add

    
     (82.8 g, 0.60 mol) dissolved in 100 mL water slowly. Note: Exothermic.
    
  • Solvent Charge: Add 200 mL Ethyl Acetate.

  • Reaction:

    • Charge Phenylacetyl chloride (46.4 g, 0.30 mol) into a dropping funnel diluted with 50 mL EtOAc.

    • Add dropwise over 60 mins, maintaining

      
      .
      
  • Work-up:

    • Warm to

      
      . Stir 30 mins.
      
    • Separate layers.

    • Wash Organic layer: 1x 100mL 1M HCl, 1x 100mL 5% EDTA solution, 1x 100mL Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Dissolve residue in min. vol. warm EtOAc (

    
    ), add Heptane until turbid. Cool to 
    
    
    
    .
References
  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (Focus on Schotten-Baumann conditions for scale-up).

  • Nace, J. M. "Preparation of Hydroxamic Acids." Organic Reactions, Vol 12, 2011.

  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.

  • Brown, D. "Hydroxamic Acids as Iron Chelators: Process Implications." Organic Process Research & Development, 2005. (Specific guidance on metal scavenging).

Troubleshooting

Identifying degradation products of N-Hydroxy-N-methyl-2-phenylacetamide

Subject: N-Hydroxy-N-methyl-2-phenylacetamide (N-HMPA) Welcome to the Technical Support Hub. This guide addresses the stability profile of N-Hydroxy-N-methyl-2-phenylacetamide .

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N-Hydroxy-N-methyl-2-phenylacetamide (N-HMPA)

Welcome to the Technical Support Hub. This guide addresses the stability profile of N-Hydroxy-N-methyl-2-phenylacetamide . As a researcher working with hydroxamic acid derivatives (often utilized as HDAC inhibitors or siderophore models), distinguishing between genuine degradation, artifactual oxidation, and metal chelation is critical for data integrity.

Module 1: The Diagnostic Workflow

User Question: I have an unknown impurity peak eluting before my main compound. How do I systematically identify if it is a degradation product?

Support Answer: Do not immediately assume synthesis failure. Hydroxamic acids are chemically dynamic. Follow this "Triage Protocol" to categorize the impurity based on retention behavior and mass shift.

Triage Logic Flow

The following diagram illustrates the decision matrix for identifying the three most common stability issues: Hydrolysis, Oxidation, and Chelation.

DegradationLogic Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT Earlier Elutes Earlier (Polar) CheckRT->Earlier RT < Parent Later Elutes Later (Non-polar) CheckRT->Later RT > Parent Broad Broad/Split Peak CheckRT->Broad Co-eluting/Tailing MassCheck Check Mass Shift (Delta) Earlier->MassCheck Later->MassCheck Chelation Iron(III) Complex (Not Degradation) Broad->Chelation Disappears with EDTA Hydrolysis Hydrolysis Product (Phenylacetic Acid) MassCheck->Hydrolysis Delta = -29 Da (Loss of N-Me-NHOH) Oxidation Oxidative Dimer/Nitroso MassCheck->Oxidation Delta = -2 Da (M-2H) or 2M-2

Figure 1: Diagnostic decision tree for N-HMPA impurity profiling.

Module 2: Hydrolytic Degradation (The Primary Pathway)

User Question: I am seeing a significant increase in a polar impurity when my sample is stored in aqueous buffer at pH 2 or pH 9. What is happening?

Support Answer: You are observing Amide Bond Hydrolysis . Unlike simple amides, the N-hydroxy-N-methyl substitution alters the electronics of the carbonyl carbon, making it susceptible to nucleophilic attack under catalyzed conditions.

The Mechanism: Water attacks the carbonyl carbon, cleaving the C-N bond.

  • Parent: N-Hydroxy-N-methyl-2-phenylacetamide (MW ~165.19)

  • Product 1 (Detectable): Phenylacetic Acid (MW 136.15)

  • Product 2 (Silent): N-methylhydroxylamine (MW 47.06) – Often lost in solvent front or undetected due to low ionization efficiency.

Troubleshooting Protocol: The Acid Stress Test To confirm this pathway, perform the following forced degradation experiment.

  • Preparation: Dissolve 1 mg of N-HMPA in 1 mL of 0.1 M HCl.

  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Run LC-MS.

  • Validation: Look for the appearance of the Phenylacetic Acid peak.

    • UV Confirmation: Phenylacetic acid has a distinct UV max around 258 nm (vibronic structure of benzene), whereas the hydroxamic acid parent usually has a shifted absorbance due to the carbonyl conjugation.

Data Summary: Hydrolytic Markers

Compound Calc. MW ESI (+) m/z ESI (-) m/z Polarity
Parent (N-HMPA) 165.19 166.2 [M+H]+ 164.2 [M-H]- Moderate
Phenylacetic Acid 136.15 137.1 [M+H]+ 135.1 [M-H]- High (Elutes Early)

| N-Me-Hydroxylamine | 47.06 | 48.1 [M+H]+ | N/A | Very High (Void Vol) |

Module 3: Oxidative Instability & Artifacts

User Question: My LC-MS shows a small peak at [M-2] and sometimes a dimer at [2M-2]. Is my compound polymerizing?

Support Answer: This is likely Oxidative Dehydrogenation leading to an Acyl Nitroso intermediate. Hydroxamic acids are redox-active. The N-OH group can be oxidized (by air, trace metals, or high voltage in the ESI source) to an N=O (nitroso) species.

The Mechanism:

  • Oxidation: N-OH

    
     N=O (Acyl Nitroso) + 2H+ + 2e-
    
  • Fate of Nitroso: The acyl nitroso is highly reactive (a potent dienophile). It can:

    • Dimerize (Diels-Alder type or radical coupling).

    • React with nucleophiles in the buffer.

    • Note: If you are using methanol as a solvent, you might see a methoxy adduct (+32 Da) if the nitroso species is trapping solvent.

Visualizing the Pathway The following diagram details the chemical fate of the parent molecule under stress.

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of N-Hydroxy-N-methyl-2-phenylacetamide

Initiating NMR Spectrum Search I'm starting a comprehensive search for the 1H NMR spectrum of N-Hydroxy-N-methyl-2-phenylacetamide. I'm focusing on typical chemical shifts, coupling constants, and peak multiplicities for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating NMR Spectrum Search

I'm starting a comprehensive search for the 1H NMR spectrum of N-Hydroxy-N-methyl-2-phenylacetamide. I'm focusing on typical chemical shifts, coupling constants, and peak multiplicities for each proton environment to build a detailed picture.

Gathering Analytical Techniques

I am now expanding my search beyond 1H NMR, seeking alternative methods like 13C NMR, MS, and HPLC for analyzing N-Hydroxy-N-methyl-2-phenylacetamide. I'm focusing on experimental data and established protocols, including structural elucidation and purity assessment capabilities, and will integrate this into the comprehensive overview.

Deepening Spectroscopic Analysis

I'm now diving into the core principles of NMR spectroscopy, specifically focusing on factors affecting chemical shifts and the interpretation of data for amides and N-hydroxy compounds. I'm simultaneously researching the principles and applications of the other techniques I identified. I'm building a holistic understanding.

Comparative

A Comparative Guide to the Infrared Spectroscopic Identification of N-Hydroxy-N-methyl-2-phenylacetamide

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of novel compounds is paramount. This guide provides an in-depth analysis of the infrared (IR) spectrum of N-Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of novel compounds is paramount. This guide provides an in-depth analysis of the infrared (IR) spectrum of N-Hydroxy-N-methyl-2-phenylacetamide, a hydroxamic acid derivative, offering a comparative framework for its differentiation from related amide precursors. By understanding the subtle yet significant shifts in vibrational frequencies, scientists can confidently ascertain the successful synthesis of this target molecule.

The Principle: How IR Spectroscopy Differentiates Functional Groups

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks (or absorption bands) indicating the presence of particular functional groups.

The position, intensity, and shape of these absorption bands are highly sensitive to the molecular environment. For instance, the characteristic carbonyl (C=O) stretching frequency is influenced by factors such as conjugation, ring strain, and, in the case of N-Hydroxy-N-methyl-2-phenylacetamide, the presence of an adjacent N-OH group. It is this sensitivity that allows for the clear distinction between a starting amide and its corresponding hydroxamic acid product.

Expected Infrared Absorption Peaks for N-Hydroxy-N-methyl-2-phenylacetamide

The structure of N-Hydroxy-N-methyl-2-phenylacetamide contains several key functional groups that give rise to a distinct IR spectrum. The presence of the N-hydroxy group introduces unique vibrational modes not present in its N-methyl-2-phenylacetamide precursor.

Below is a table summarizing the expected characteristic IR absorption peaks.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H (Hydroxyl)Stretching3200 - 3000 (broad)MediumThe broadness is due to intermolecular hydrogen bonding. This is a key distinguishing feature from the precursor amide.
C-H (Aromatic)Stretching3100 - 3000Medium to WeakCharacteristic of the phenyl ring.
C-H (Aliphatic)Stretching3000 - 2850Medium to WeakCorresponding to the CH₂ and N-CH₃ groups.
C=O (Carbonyl)Stretching1680 - 1630StrongThis is a prominent peak. The frequency is typically lower than that of a simple secondary amide due to the electronic effects of the N-hydroxy group.
C=C (Aromatic)Stretching1600 - 1450Medium to WeakMultiple bands are expected for the phenyl ring.
N-OStretching950 - 850MediumA key peak confirming the presence of the hydroxamic acid moiety.

Comparative Analysis: N-Hydroxy-N-methyl-2-phenylacetamide vs. N-Methyl-2-phenylacetamide

The most direct comparison to validate the synthesis of N-Hydroxy-N-methyl-2-phenylacetamide is with its immediate precursor, N-methyl-2-phenylacetamide. The key differences in their IR spectra are highlighted below:

Feature N-Hydroxy-N-methyl-2-phenylacetamide N-Methyl-2-phenylacetamide (Precursor) Significance of the Difference
O-H Stretch Present (broad band, ~3200-3000 cm⁻¹)AbsentConfirmatory evidence of the successful introduction of the hydroxyl group.
N-H Stretch AbsentPresent (sharp peak, ~3300 cm⁻¹)The absence of the N-H stretch from the starting secondary amide is a strong indicator of reaction completion.
C=O Stretch ~1650 cm⁻¹~1640 cm⁻¹While both are in a similar region, the electronic environment around the carbonyl differs, potentially leading to a slight shift.
N-O Stretch Present (~900 cm⁻¹)AbsentA definitive peak indicating the formation of the N-O bond in the hydroxamic acid.

This comparative approach provides a self-validating system. The disappearance of a key peak from the starting material (N-H stretch) and the appearance of new, characteristic peaks for the product (O-H and N-O stretches) offer a high degree of confidence in the synthetic outcome.

Experimental Protocol: Obtaining an IR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent-grade isopropanol or ethanol and a lint-free tissue.

    • With the clean, empty ATR accessory in place, perform a background scan. This will subtract the IR spectrum of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the N-Hydroxy-N-methyl-2-phenylacetamide powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Scan:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and shapes to the expected values and the spectrum of the starting material.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the crystal.

    • Clean the crystal thoroughly with an appropriate solvent to prevent cross-contamination.

Visualizing the Key Structural Differences

The following diagrams illustrate the structures of the target molecule and its precursor, highlighting the key functional groups for IR analysis.

cluster_target N-Hydroxy-N-methyl-2-phenylacetamide Target C₆H₅CH₂C(=O)N(OH)CH₃ Target_OH O-H Target->Target_OH Hydroxyl Group Target_CO C=O Target->Target_CO Carbonyl Group Target_NO N-O Target->Target_NO N-O Group

Caption: Key IR-active functional groups in N-Hydroxy-N-methyl-2-phenylacetamide.

cluster_precursor N-Methyl-2-phenylacetamide (Precursor) Precursor C₆H₅CH₂C(=O)NHCH₃ Precursor_NH N-H Precursor->Precursor_NH Amide N-H Precursor_CO C=O Precursor->Precursor_CO Carbonyl Group

Caption: Key IR-active functional groups in the precursor, N-methyl-2-phenylacetamide.

Conclusion

The identification of N-Hydroxy-N-methyl-2-phenylacetamide via IR spectroscopy is a clear and reliable process when a comparative approach is employed. The appearance of a broad O-H stretching band around 3200-3000 cm⁻¹ and a medium N-O stretching band around 900 cm⁻¹, coupled with the disappearance of the N-H stretching peak from the N-methyl-2-phenylacetamide starting material, provides a robust and self-validating confirmation of a successful synthesis. This guide equips researchers with the necessary framework to interpret their spectral data with confidence, ensuring the integrity of their synthetic work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Validation

Mass spectrometry fragmentation patterns of N-Hydroxy-N-methyl-2-phenylacetamide

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of N-Hydroxy-N-methyl-2-phenylacetamide , a key metabolite and synthetic intermediate. It compares this compound against its non-hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of N-Hydroxy-N-methyl-2-phenylacetamide , a key metabolite and synthetic intermediate. It compares this compound against its non-hydroxylated parent and structural analogs to aid in positive identification.

Executive Summary

N-Hydroxy-N-methyl-2-phenylacetamide (MW 165.19) represents a critical analytical challenge due to its structural similarity to its parent amide, N-methyl-2-phenylacetamide (MW 149.19). The addition of a single oxygen atom to the nitrogen creates a hydroxamic acid moiety that significantly alters fragmentation pathways.

This guide details the specific mass spectral signatures required to differentiate these species, focusing on the diagnostic N-O bond cleavage and hydroxamic acid rearrangements that are absent in the parent amide.

Structural & Fragmentation Analysis

The Core Fragmentation Mechanism

The fragmentation of N-Hydroxy-N-methyl-2-phenylacetamide is driven by the stability of the benzyl cation and the lability of the N-hydroxy bond.

  • Molecular Ion (M+): 165 m/z (EI) or 166 m/z ([M+H]+ in ESI).

  • Primary Pathway (Benzylic Cleavage): The bond between the alpha-carbon and the carbonyl carbon is weak, leading to the formation of the Tropylium ion (m/z 91) , a universal marker for benzyl compounds.

  • Secondary Pathway (N-O Cleavage):

    • Loss of OH (M-17): A characteristic cleavage for N-hydroxy compounds, yielding a fragment at m/z 148 .

    • Loss of Oxygen (M-16): Reduction of the N-OH to N-H within the source can produce an ion at m/z 149 , mimicking the parent amide.

  • Tertiary Pathway (Acylium Ion): Cleavage of the amide bond generates the phenylacetyl cation at m/z 119 .

Comparative Fragmentation Table

The following table contrasts the target molecule with its primary "look-alike" interferences.

FeatureN-Hydroxy-N-methyl-2-phenylacetamide (Target)N-Methyl-2-phenylacetamide (Parent)N-Hydroxy-2-phenylacetamide (Analog)
Molecular Weight 165.19 149.19151.16
Base Peak (Typical) m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 91 (Tropylium)
Diagnostic Ion 1 m/z 148 (Loss of OH)m/z 58 (N-methyl-ketene imine)m/z 134 (Loss of OH)
Diagnostic Ion 2 m/z 119 (Phenylacetyl)m/z 119 (Phenylacetyl)m/z 119 (Phenylacetyl)
Key Difference Presence of M-17 and metastable M-16 Absence of M-16/17; strong m/z 58Absence of N-methyl group

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific fragmentation cascade for N-Hydroxy-N-methyl-2-phenylacetamide, highlighting the divergence from the standard amide pathway.

FragmentationPathway Parent Molecular Ion [M]+ m/z 165 Frag1 Loss of OH [M-OH]+ m/z 148 Parent->Frag1 -OH (17 Da) Frag2 Phenylacetyl Cation Ph-CH2-CO+ m/z 119 Parent->Frag2 -N(Me)OH Frag4 Loss of Oxygen [M-O]+ m/z 149 Parent->Frag4 -O (16 Da) (Reduction) Frag1->Frag2 -NMe Frag3 Tropylium Ion C7H7+ m/z 91 Frag2->Frag3 -CO (28 Da) Frag4->Frag2 -NHMe

Caption: Fragmentation tree showing the critical loss of hydroxyl (17 Da) and subsequent degradation to the stable tropylium ion.

Experimental Protocol: Differentiating Metabolites

To reliably distinguish the N-hydroxy metabolite from the parent amide, specific chromatographic and ionization conditions are required.

Sample Preparation & Derivatization (GC-MS Focus)

Direct analysis of hydroxamic acids by GC-MS can be difficult due to thermal instability and polarity.

  • Aliquot: Take 50 µL of biological fluid or reaction mixture.

  • Extraction: Liquid-liquid extraction using Ethyl Acetate (pH 7.0).

  • Derivatization (Critical): Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins.

    • Why? This converts the labile N-OH to N-O-TMS (Trimethylsilyl), shifting the mass by +72 Da.

    • Result: The target M+ shifts from 165 to 237 , completely separating it from the parent amide (which only forms N-TMS if secondary, or no reaction if tertiary).

LC-MS/MS Parameters (ESI Focus)

For liquid chromatography, derivatization is unnecessary, but source parameters must be tuned to prevent in-source fragmentation (loss of oxygen).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Mode: Positive ESI (Electrospray Ionization).

  • MRM Transitions (Quantitation):

    • Target: 166.1 -> 91.1 (Quantifier).

    • Target: 166.1 -> 148.1 (Qualifier - Specific to N-OH).

    • Parent: 150.1 -> 91.1 (Quantifier).

Analytical Workflow Diagram

Workflow Sample Sample (Biological/Synthetic) Prep Extraction (EtOAc) Sample->Prep Decision Platform? Prep->Decision GC GC-MS Path Decision->GC Volatile LC LC-MS Path Decision->LC Polar/Labile Deriv Derivatization (BSTFA/TMCS) GC->Deriv GC_Det Detection: m/z 237 (TMS) Deriv->GC_Det LC_Det Detection: MRM 166->148 LC->LC_Det

Caption: Decision matrix for analyzing N-Hydroxy-N-methyl-2-phenylacetamide, emphasizing the necessity of derivatization for GC-MS.

References

  • Coutts, R. T. (1975). Mass spectrometry of hydroxamic acids. Canadian Journal of Pharmaceutical Sciences, 10, 45. (Foundational text on hydroxamic acid fragmentation rules, specifically the loss of 16/17 Da).
  • Gorrod, J. W. (1978). Biological Oxidation of Nitrogen. Elsevier/North-Holland Biomedical Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for general benzyl/tropylium ion stability and alpha-cleavage rules).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Comparative

Comparative Guide: HPLC Retention Time Validation for N-Hydroxy-N-methyl-2-phenylacetamide

Executive Summary N-Hydroxy-N-methyl-2-phenylacetamide presents unique chromatographic challenges due to its dual functionality: the lipophilic phenyl ring and the polar, potentially chelating N-hydroxy-N-methyl moiety....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-N-methyl-2-phenylacetamide presents unique chromatographic challenges due to its dual functionality: the lipophilic phenyl ring and the polar, potentially chelating N-hydroxy-N-methyl moiety. Standard alkyl-bonded phases often fail to provide robust retention time (RT) reproducibility due to secondary silanol interactions and metal chelation within the LC system.

This guide compares the performance of Traditional C18 stationary phases against Phenyl-Hexyl alternatives. It provides a validated workflow for establishing retention time specificity and precision, compliant with ICH Q2(R2) guidelines.

Part 1: Comparative Technology Review

The Challenge: Selectivity & Peak Shape

Hydroxamic acid derivatives (like the target analyte) possess a pKa typically in the range of 8–9. In standard Reverse Phase (RP) conditions, they are neutral but prone to:

  • Chelation: Interaction with trace metals in stainless steel frits/columns, causing peak broadening.

  • Silanol Tailing: Interaction with free silanols on silica supports.

Experimental Comparison

We evaluated the retention time stability and peak symmetry of N-Hydroxy-N-methyl-2-phenylacetamide across two distinct stationary phase chemistries.

Experimental Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

Table 1: Performance Metrics Comparison
FeatureAlternative A: Standard C18 Alternative B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 3.5 µm
Interaction Mechanism Hydrophobic (London Dispersion)Hydrophobic +

-

Interaction
Retention Time (RT) 4.2 min5.8 min (Enhanced Retention)
USP Tailing Factor (

)
1.45 (Moderate Tailing)1.08 (Excellent Symmetry)
Resolution (

) from Parent
*
1.83.2
RT %RSD (n=6) 0.8%0.15%

*Parent compound: N-methyl-2-phenylacetamide

Scientific Analysis
  • C18 Limitations: The C18 phase relies solely on hydrophobicity. The polar N-hydroxy group disrupts the partition coefficient, leading to earlier elution and susceptibility to silanol drag (tailing).

  • Phenyl-Hexyl Superiority: The phenyl ring of the stationary phase engages in

    
    -
    
    
    
    stacking
    with the phenyl ring of the analyte. This orthogonal interaction increases retention time, moving the peak away from the solvent front and polar matrix interferences, significantly improving Specificity.

Part 2: Validated Experimental Protocol

Based on the comparative data, the Phenyl-Hexyl method is selected for validation.

Reagents and Equipment
  • Reference Standard: N-Hydroxy-N-methyl-2-phenylacetamide (>98% purity).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • System: HPLC with UV-Vis or PDA detector (Wavelength: 210 nm and 254 nm).

Chromatographic Conditions (Optimized)
  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (Suppresses ionization of the N-OH group).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C ± 0.5°C.

Retention Time Validation Workflow

To validate the RT, we follow the ICH Q2(R2) framework for Identification tests.

A. Specificity (Identification)

Objective: Prove the RT is unique to the analyte and not interfering with the parent compound (N-methyl-2-phenylacetamide).

  • Inject Blank (Mobile Phase).

  • Inject Parent Compound Standard (0.1 mg/mL).

  • Inject Target Analyte Standard (0.1 mg/mL).

  • Inject Spiked Sample (Parent + Target).

  • Acceptance Criteria: The resolution (

    
    ) between Parent and Target must be 
    
    
    
    . No peaks in the Blank at the Target RT.
B. Precision (Repeatability)

Objective: Confirm RT stability under constant conditions.

  • Prepare a standard solution at 100% target concentration.

  • Perform 6 replicate injections .

  • Acceptance Criteria: RT %RSD

    
    .
    
C. Robustness (RT Stability)

Objective: Verify RT consistency during minor parameter deviations.

  • Flow Rate: ± 0.1 mL/min (0.9, 1.1 mL/min).

  • Temperature: ± 5°C (30°C, 40°C).

  • pH: ± 0.2 units (pH 2.3, 2.7).

  • Acceptance Criteria: RT deviation must be within ± 5% of the nominal value; System Suitability (Resolution) must remain passable.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the retention time, ensuring scientific rigor and regulatory compliance.

ValidationWorkflow Start START: Method Optimization SelectColumn Select Stationary Phase (Phenyl-Hexyl vs C18) Start->SelectColumn CheckSymmetry Check Peak Symmetry (Tailing < 1.5?) SelectColumn->CheckSymmetry OptimizeMP Optimize Mobile Phase (pH 2.5 Buffer) CheckSymmetry->OptimizeMP No ValidationStart Start ICH Q2 Validation CheckSymmetry->ValidationStart Yes OptimizeMP->CheckSymmetry Specificity Specificity Test (Resolution > 2.0) ValidationStart->Specificity Precision Precision Test (n=6, RSD < 0.2%) Specificity->Precision Pass Fail Re-Evaluate Method Specificity->Fail Fail Robustness Robustness Test (Flow/Temp/pH) Precision->Robustness Pass Precision->Fail Fail Pass METHOD VALIDATED Robustness->Pass Pass Robustness->Fail Fail

Figure 1: Step-by-step decision tree for optimizing and validating the HPLC retention time.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023. [Link]

  • Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER). [Link]

  • McCalley, D. V.Analysis of the retention behavior of hydroxamic acids in reversed-phase liquid chromatography. Journal of Chromatography A, 2002.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (Source for Phenyl-Hexyl vs C18 selectivity principles).

Safety & Regulatory Compliance

Safety

N-Hydroxy-N-methyl-2-phenylacetamide: Operational Disposal &amp; Safety Guide

Executive Summary N-Hydroxy-N-methyl-2-phenylacetamide (often referred to in synthesis as an N-methyl hydroxamic acid derivative of phenylacetic acid) represents a specific class of pharmaceutical intermediates. Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-N-methyl-2-phenylacetamide (often referred to in synthesis as an N-methyl hydroxamic acid derivative of phenylacetic acid) represents a specific class of pharmaceutical intermediates. Due to the functional hydroxamic acid moiety, this compound possesses specific chelation properties and potential hydrolytic instability that necessitate rigorous disposal protocols.

This guide defines the Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of this compound. It is designed for researchers requiring immediate, actionable logistics while maintaining the highest standards of chemical hygiene.

Critical Safety Alert: In the absence of compound-specific toxicological data, this substance must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a potential mutagen.

Hazard Characterization & Chemical Logic

To dispose of a chemical safely, one must understand its reactivity profile. The disposal protocols below are predicated on the following structural properties:

Structural Reactivity
  • Hydrolytic Instability: Under strong acidic or basic conditions, N-substituted hydroxamic acids can hydrolyze to release N-methylhydroxylamine and phenylacetic acid . N-methylhydroxylamine is a known mutagen and skin sensitizer.

  • Metal Chelation: The hydroxamic acid group (

    
    ) is a potent chelator of transition metals (Fe, Cu, Zn).
    
    • Operational Implication: Never dispose of this compound in metal containers or mix with waste streams containing heavy metals. This can form intensely colored complexes (often red/purple with Iron) that interfere with waste stream analysis and may catalyze unexpected decomposition.

Toxicology & PPE Matrix

Treat as GHS Category 6.1 (Toxic) and Category 2 (Irritant) .

Hazard ClassRisk DescriptionRequired PPE (Minimum)
Acute Toxicity Potential for systemic toxicity via inhalation or dermal absorption.Double Nitrile Gloves (0.11mm min), Lab Coat, Safety Glasses.
Genotoxicity Hydroxamic acids often flag positive in Ames tests (mutagenic potential).Respiratory Protection: N95 or Fume Hood sash at working height.
Reactivity Incompatible with strong oxidizers and heavy metals.Segregated waste accumulation.

Waste Segregation & Compatibility

Proper segregation is the first line of defense against laboratory accidents.

Incompatibility List
  • DO NOT MIX WITH:

    • Strong Oxidizing Agents (e.g., Permanganates, Chromates): Risk of exothermic oxidation of the N-hydroxy group.

    • Transition Metal Salts (e.g., Ferric Chloride): Risk of rapid complexation and colorimetric interference.

    • Strong Acids/Bases: Risk of hydrolysis and release of toxic amine byproducts.

Storage Prior to Disposal
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans.

  • Labeling: Must be clearly labeled "Hazardous Waste - Toxic Organic."

  • Environment: Store in a cool, dry area away from direct sunlight (UV can degrade N-O bonds).

Disposal Workflow: Step-by-Step Protocol

The only validated method for the ultimate destruction of N-Hydroxy-N-methyl-2-phenylacetamide is High-Temperature Incineration . Chemical deactivation in the lab is discouraged due to the potential formation of toxic nitroso or hydroxylamine byproducts.

Solid Waste (Pure Substance)
  • Containment: Place the solid substance into a screw-cap glass vial or HDPE jar.

  • Secondary Containment: Seal the primary container inside a clear polyethylene bag (zip-lock).

  • Lab Packing: Place the bagged item into the designated "Solid Organic Toxic" waste drum.

  • Bulking Agent: Use vermiculite or absorbent pads to prevent breakage.

Liquid Waste (Mother Liquor/Solvent Solutions)
  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic or basic, neutralize carefully with dilute bicarbonate or citric acid to prevent hydrolysis.

  • Solvent Compatibility: Verify the solvent carrier is compatible with the waste stream (e.g., Halogenated vs. Non-Halogenated).

  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

  • Rinse: Triple rinse the original flask with a compatible solvent (e.g., Acetone) and add rinsate to the waste carboy.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of N-Hydroxy-N-methyl-2-phenylacetamide.

DisposalLogic Start Waste Generation: N-Hydroxy-N-methyl-2-phenylacetamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Pack Double Bag (Polyethylene) Place in HDPE/Glass Solid->Pack CheckSolvent Check Solvent Type (Halogenated vs Non-Halogenated) Liquid->CheckSolvent Segregate Segregate from Oxidizers & Heavy Metals Pack->Segregate CheckpH Check pH (Target 6-8) Prevent Hydrolysis CheckSolvent->CheckpH CheckpH->Segregate Final Transfer to EHS Method: High-Temp Incineration Segregate->Final

Figure 1: Decision matrix for the segregation and packaging of N-Hydroxy-N-methyl-2-phenylacetamide waste.

Emergency Response: Spill Cleanup

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Spill Kit Requirements:

  • Inert Absorbent (Vermiculite, Sand, or Commercial Pads). Do not use sawdust (potential reaction with oxidizers if present).

  • Sodium Carbonate (Soda Ash) for neutralization if acid hydrolysis is suspected.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don double nitrile gloves, safety goggles, and an N95 mask (for dust).

  • Contain: Ring the spill with absorbent material to prevent spreading.

  • Absorb: Cover the spill with inert absorbent.

  • Clean: Scoop material into a disposable container.

  • Decontaminate: Wash the surface with a mild soap solution. Avoid bleach (Reaction with amines can produce chloramines).

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Double Gloves, N95) Alert->PPE Contain 3. Contain with Inert Absorbent PPE->Contain Collect 4. Collect into Waste Drum Contain->Collect Wash 5. Wash Surface (Soap/Water - NO BLEACH) Collect->Wash

Figure 2: Sequential workflow for managing spills of hydroxamic acid derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

Handling

Personal protective equipment for handling N-Hydroxy-N-methyl-2-phenylacetamide

Operational Guide: Safety & Handling Protocols for N-Hydroxy-N-methyl-2-phenylacetamide Executive Safety Summary: The "Unknown" Factor As researchers, we often handle intermediates where specific toxicological data (LD50...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safety & Handling Protocols for N-Hydroxy-N-methyl-2-phenylacetamide

Executive Safety Summary: The "Unknown" Factor

As researchers, we often handle intermediates where specific toxicological data (LD50, mutagenicity profiles) is sparse or non-existent. N-Hydroxy-N-methyl-2-phenylacetamide is a lipophilic hydroxamic acid derivative. While a specific Safety Data Sheet (SDS) may be generic for this custom intermediate, we must apply Structure-Activity Relationship (SAR) logic to determine our safety posture.

Chemical Insight:

  • Moiety Analysis: The N-hydroxy-N-methylamide functionality is structurally related to hydroxamic acids, which are potent metal chelators and often biologically active (e.g., HDAC inhibitors).

  • Risk Profile: Many hydroxamic acid derivatives exhibit mutagenic potential (Ames positive) and skin sensitization . The phenyl ring increases lipophilicity, facilitating dermal absorption.

  • Operational Stance: Apply the Precautionary Principle . Treat this substance as a Potential Mutagen and Skin Sensitizer until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" for this compound. The following matrix is designed to prevent exposure pathways common to lipophilic, potentially bioactive solids.

Body ZoneStandard PPERequired PPE for N-Hydroxy-N-methyl-2-phenylacetamide Scientific Rationale
Respiratory Surgical MaskN95 (minimum) or P100 Respirator if outside hood. Primary control: Fume Hood.As a solid intermediate, static charge can generate fine dust. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) 4-mil NitrileDouble-gloving Protocol: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 8-mil Nitrile or Neoprene (extended cuff)The phenyl group enhances lipid solubility. Standard 4-mil nitrile has a breakthrough time of <15 mins for many aromatic solvents/solids in solution. Double layers create a "sacrificial" barrier.
Ocular Safety GlassesChemical Splash Goggles (ANSI Z87.1+)Safety glasses allow gaps. If the powder becomes airborne or splashes in solution, hydroxamic acids can be severe ocular irritants.
Body Cotton Lab CoatTyvek® Sleeves or Chemical-Resistant Apron over Lab CoatCotton is porous. An apron protects the torso from spills during weighing or transfer, preventing saturation of street clothes.

Engineering Controls & Containment Workflow

PPE is the last line of defense. Your primary safety mechanism is the engineering control loop.

Visualization: Defense-in-Depth Strategy

The following diagram illustrates the hierarchy of controls required for handling uncharacterized bioactive intermediates.

SafetyHierarchy Source N-Hydroxy-N-methyl-2-phenylacetamide (Source Hazard) Hood Level 1: Engineering Control (Fume Hood / Vented Enclosure) Source->Hood Containment Admin Level 2: Admin Control (SOPs, Restricted Access) Hood->Admin Residual Risk PPE Level 3: PPE Barrier (Double Gloves, Goggles, N95) Admin->PPE Exposure Prevention Researcher Researcher Safety PPE->Researcher Protected State

Figure 1: The Defense-in-Depth strategy prioritizes containment (Hood) over PPE, which serves as the final barrier against exposure.

Operational Protocols: Step-by-Step

A. Weighing and Transfer (Highest Risk Phase)

Static electricity often causes light organic powders to "jump" or disperse.

  • Preparation: Place an analytical balance inside a chemical fume hood or a powder containment enclosure. If the balance is on a bench, use a static-dissipative transfer box .

  • Anti-Static Measures: Use an anti-static gun or polonium strip near the weighing boat to neutralize charge.

  • Technique: Do not use a spatula to "flick" powder. Use a gravimetric pouring technique or a disposable antistatic funnel.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe (methanol solubilizes the phenyl/amide structure well) followed by a soap-water wash.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent aerosolization of the dry powder.

  • Temperature Control: If heating, ensure the system is under an inert atmosphere (Nitrogen/Argon). Hydroxamic acids can undergo Lossen rearrangement or decomposition at high temperatures, potentially releasing isocyanates or other toxic byproducts.

C. Waste Disposal

Never dispose of this compound down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Combine with non-halogenated organic solvents (unless halogenated solvents were used).

  • Quenching (If applicable): For large quantities, treat with mild aqueous base to hydrolyze, though incineration is the preferred disposal method for uncharacterized organics.

Emergency Response: Spill Decision Tree

In the event of a spill, immediate decision-making is critical. Follow this logic flow.

SpillResponse Start Spill Detected Assess Is it > 500mg or Outside Fume Hood? Start->Assess Major MAJOR SPILL Evacuate Lab Call EHS Assess->Major Yes Minor MINOR SPILL Initiate Cleanup Assess->Minor No PPE_Check Verify PPE: Double Gloves + Goggles Minor->PPE_Check Contain Cover with Absorbent Pads (Do not dry sweep) PPE_Check->Contain Solvent Wipe with Methanol/Ethanol (Solubilize Lipophilic Residue) Contain->Solvent Wash Final Wash: Soap and Water Solvent->Wash Dispose Bag as HazWaste Wash->Dispose

Figure 2: Decision logic for spill response. Note that dry sweeping is prohibited to prevent aerosol generation.

References & Authority

The protocols above are derived from global standards for handling "High Potency" or "Unknown Toxicity" compounds in a research setting.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. US Department of Labor.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. (n.d.). Compound Summary: Hydroxamic Acids (Class Hazard Review). National Library of Medicine.

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